molecular formula C8H14O3 B14268947 Methyl 2-(propoxymethyl)prop-2-enoate CAS No. 138298-94-9

Methyl 2-(propoxymethyl)prop-2-enoate

Cat. No.: B14268947
CAS No.: 138298-94-9
M. Wt: 158.19 g/mol
InChI Key: OVZWLGCWEYISAY-UHFFFAOYSA-N
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Description

Methyl 2-(propoxymethyl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various chemical reactions and applications. This compound is characterized by its unique structure, which includes a propoxymethyl group attached to the acrylate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(propoxymethyl)prop-2-enoate typically involves the esterification of acrylic acid with propoxymethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or ion exchange resins. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through bulk polymerization. This method involves the use of acetic acid and benzoyl peroxide as initiators. The polymerization process is conducted in a solvent at a specific temperature, with polyvinyl alcohol acting as a dispersant .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propoxymethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The propoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted acrylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(propoxymethyl)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-(propoxymethyl)prop-2-enoate involves the hydrolysis of the ester group, leading to the formation of acrylic acid. This hydrolysis is a detoxification mechanism that helps in the breakdown and elimination of the compound from biological systems. The molecular targets and pathways involved in this process include various enzymes that catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methoxymethyl)prop-2-enoate
  • Methyl 2-methylpropenoate
  • Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Uniqueness

Methyl 2-(propoxymethyl)prop-2-enoate is unique due to its propoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it offers improved performance in applications requiring high chemical resistance and adhesive strength .

Properties

CAS No.

138298-94-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-(propoxymethyl)prop-2-enoate

InChI

InChI=1S/C8H14O3/c1-4-5-11-6-7(2)8(9)10-3/h2,4-6H2,1,3H3

InChI Key

OVZWLGCWEYISAY-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=C)C(=O)OC

Origin of Product

United States

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